3-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 3-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide involves multiple steps. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired pyrrolidine-2,5-dione derivatives . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Scientific Research Applications
3-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide involves its interaction with molecular targets through its pyrrolidine ring and other functional groups. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and chemical properties.
Pyrrolizines: These compounds have a fused ring system that can provide different pharmacological profiles.
Prolinol derivatives: These compounds contain a hydroxyl group, which can influence their reactivity and interactions with biological targets.
The uniqueness of 3-chloro-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C23H18ClN3O4 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C23H18ClN3O4/c24-16-6-4-5-15(13-16)22(29)26-25-20-14-21(28)27(23(20)30)17-9-11-19(12-10-17)31-18-7-2-1-3-8-18/h1-13,20,25H,14H2,(H,26,29) |
InChI Key |
UDHJYJQVMUIEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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